![molecular formula C12H22O2SSn2 B15124792 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15124792.png)
5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine: is an organotin compound that features a unique structure incorporating both tin and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the stannylation of a thieno[3,4-b][1,4]dioxine precursor. This process is often carried out using trimethyltin chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
化学反応の分析
Types of Reactions: 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other substituents through reactions with electrophiles.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophiles: Used in substitution reactions to replace the trimethylstannyl groups.
Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of new bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce a variety of conjugated polymers and other complex organic molecules .
科学的研究の応用
5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine has several scientific research applications, including:
Organic Electronics: Used in the synthesis of semiconducting polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the development of advanced materials with unique electronic and optoelectronic properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules and polymers.
作用機序
The mechanism by which 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannyl groups are highly reactive and can be easily replaced by other substituents, allowing the compound to be incorporated into a wide range of materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
5,5′-Bis(trimethylstannyl)-2,2′-bithiophene: Another organotin compound used in the synthesis of semiconducting polymers.
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Similar in structure and used for similar applications in organic electronics.
Uniqueness: 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its specific structural features, which include the incorporation of both tin and sulfur atoms in a fused ring system. This structure imparts distinct electronic properties that make it particularly useful in the development of advanced materials for organic electronics.
特性
分子式 |
C12H22O2SSn2 |
|---|---|
分子量 |
467.8 g/mol |
IUPAC名 |
trimethyl-(5-trimethylstannyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)stannane |
InChI |
InChI=1S/C6H4O2S.6CH3.2Sn/c1-2-8-6-4-9-3-5(6)7-1;;;;;;;;/h1-2H2;6*1H3;; |
InChIキー |
HRPVWNMHZZCQSE-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1=C2C(=C(S1)[Sn](C)(C)C)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


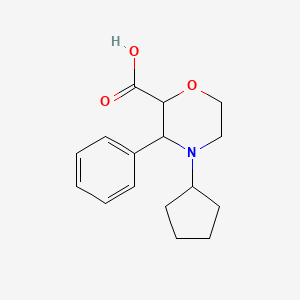
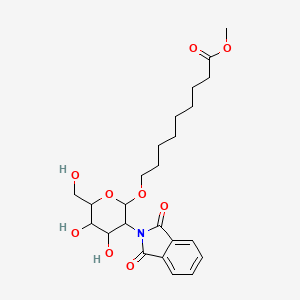

![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)
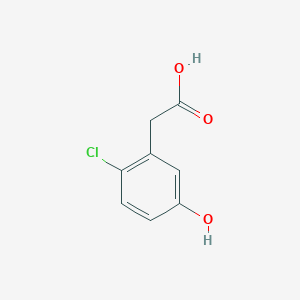

![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
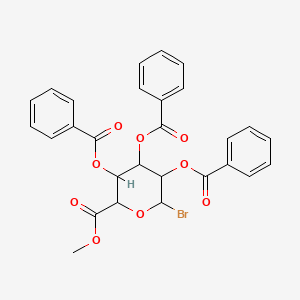
![3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15124754.png)
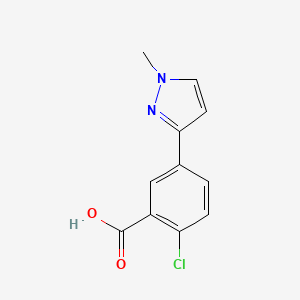
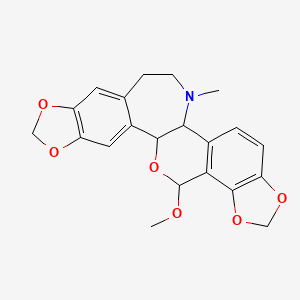
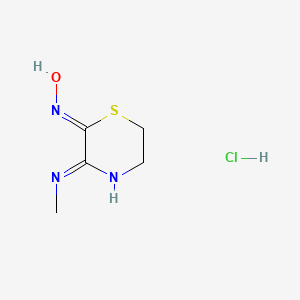
![(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B15124781.png)
![2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15124782.png)
